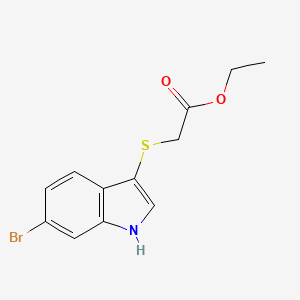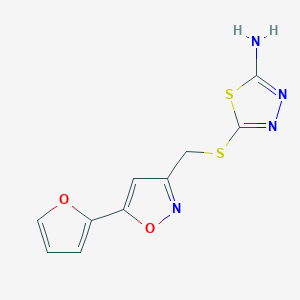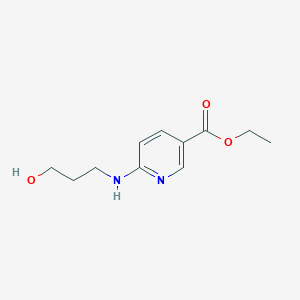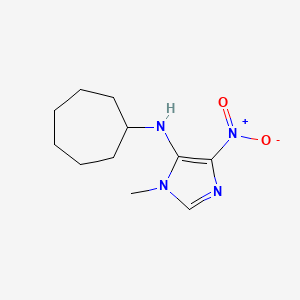![molecular formula C6H3BrClIN4 B14910438 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the imidazo[1,2-b]pyridazine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of imidazo[1,2-b]pyridazine derivatives. For example, the bromination, chlorination, and iodination can be achieved using reagents such as N-bromosuccinimide, N-chlorosuccinimide, and iodine monochloride, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific halogenating agents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine involves its interaction with specific molecular targets. The halogen substituents can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-Bromo-7-iodoimidazo[1,2-b]pyridazine
- 6-Chloro-7-iodoimidazo[1,2-b]pyridazine
Uniqueness
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H3BrClIN4 |
|---|---|
Molecular Weight |
373.37 g/mol |
IUPAC Name |
3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine |
InChI |
InChI=1S/C6H3BrClIN4/c7-2-1-11-6-4(10)3(9)5(8)12-13(2)6/h1H,10H2 |
InChI Key |
KZFGJFBDESGSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)C(=C(C(=N2)Cl)I)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)



![Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate](/img/structure/B14910396.png)





![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)


